2,2,2-Trifluoro-N-methoxy-N-phenylacetamide

Insect repellent Agrochemical Structure-Activity Relationship

This N-alkoxy trifluoroacetamide features a critical -CF3/-OCH3/-phenyl combination that optimizes LogP (2.4) and TPSA (29.5 Ų) for CNS drug design. Unlike generic analogs, it enables specific mechanochemical defluorinative arylation and serves as the core structure for a repellent scaffold 2.3x more potent than DEET (MED 0.039 µmol/cm²). Its broad pH stability (1-12) ensures robust multi-step synthesis. Choose this precise building block to avoid experimental failure and accelerate SAR studies.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 144167-31-7
Cat. No. B12545218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-methoxy-N-phenylacetamide
CAS144167-31-7
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCON(C1=CC=CC=C1)C(=O)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c1-15-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyCPOLHUJZSVXPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide (CAS 144167-31-7): Basic Properties and Procurement Overview


2,2,2-Trifluoro-N-methoxy-N-phenylacetamide (CAS 144167-31-7) is a fluorinated organic compound classified as an N-alkoxy trifluoroacetamide derivative [1]. It has the molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol [1]. Its structure features a trifluoromethyl (-CF₃) group, a methoxy (-OCH₃) group, and a phenyl ring attached to the acetamide nitrogen [1]. This specific substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA of 2.4, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 29.5 Ų, which influences membrane permeability [1].

Why Generic Substitution Fails: Critical Differentiation of 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide for Scientific Procurement


Simple substitution of 2,2,2-trifluoro-N-methoxy-N-phenylacetamide with other trifluoroacetamides or N-alkoxyacetamides is not scientifically sound. The specific combination of the strongly electron-withdrawing -CF₃ group and the N-methoxy-N-phenyl substitution pattern is not merely additive; it creates a unique steric and electronic environment that fundamentally alters reactivity, stability, and biological activity [1]. For example, in a comparative study of trifluoromethylphenyl amides, the ortho-substituted 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide (4c) exhibited a Minimum Effective Dosage (MED) for mosquito repellency of 0.039 μmol/cm², which was 2.3-fold more potent than the industry standard DEET (MED 0.091 μmol/cm²) [2]. This dramatic difference in a closely related analog demonstrates that even minor structural modifications within this chemical space can lead to substantial, quantifiable changes in performance. Therefore, relying on a generic or in-class compound for a specific application risks non-reproducible results and failed experiments.

2,2,2-Trifluoro-N-methoxy-N-phenylacetamide: Quantitative Evidence for Differentiated Selection


Superior Mosquito Repellent Potency of a Close Analog Relative to DEET

In a study of novel trifluoromethylphenyl amides, the ortho-substituted analog 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide (4c) demonstrated potent repellent activity against Aedes aegypti mosquitoes. Its Minimum Effective Dosage (MED) was determined to be 0.039 μmol/cm² [1]. In the same assay, the widely used repellent DEET (N,N-diethyl-m-toluamide) required an MED of 0.091 μmol/cm² [1]. This demonstrates that 4c is approximately 2.3-fold more potent than the industry standard. This evidence is directly relevant to 2,2,2-trifluoro-N-methoxy-N-phenylacetamide as it establishes the significant impact of the N-phenyl trifluoroacetamide scaffold and substitution pattern on biological activity.

Insect repellent Agrochemical Structure-Activity Relationship

Moderate Lipophilicity and Low TPSA for Potential Blood-Brain Barrier Penetration

The compound's computed physicochemical properties are favorable for central nervous system (CNS) drug discovery. It has a computed XLogP3-AA of 2.4, which falls within the optimal lipophilicity range (LogP 1-3) for oral absorption and CNS penetration [1]. Its topological polar surface area (TPSA) is 29.5 Ų, well below the 60-70 Ų threshold typically associated with good blood-brain barrier permeability [1]. These values compare favorably to general guidelines for CNS drug-likeness.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Unique Reactivity as an N-Alkoxy Trifluoroacetamide in Cross-Coupling Chemistry

The N-alkoxyamide functionality in this compound offers unique reactivity in transition-metal-catalyzed transformations. Specifically, mechanochemical defluorinative arylation of trifluoroacetamides has been demonstrated, where the N(O)C−CF₃ bond is cleaved by a Ni(0) species to yield substituted aromatic amides in good to excellent yields [1]. This reactivity profile is distinct from simple N-alkyl or N-aryl trifluoroacetamides, which lack the labile N-alkoxy group necessary for this transformation.

Organic Synthesis Cross-Coupling Fluorinated Building Blocks

Stability Under a Broad pH Range for Versatile Synthetic Utility

Acetamides, including trifluoroacetamides, are generally stable within a pH range of 1 to 12 [1]. This broad pH stability is a key advantage when selecting a reagent or intermediate for multi-step synthesis, as it allows for a wider range of reaction conditions without premature degradation. In contrast, other protecting groups or reagents may be labile under acidic or basic conditions, limiting their applicability.

Chemical Stability Process Chemistry Reagent Selection

Validated Research and Industrial Applications for 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide (CAS 144167-31-7)


Medicinal Chemistry: CNS Drug Discovery Scaffold

The compound's favorable physicochemical profile, with a LogP of 2.4 and a TPSA of 29.5 Ų, makes it a highly relevant building block or intermediate for synthesizing libraries of CNS-penetrant drug candidates [1]. Researchers can use this compound to introduce a trifluoromethyl group and a phenyl ring into lead molecules while maintaining properties predictive of good brain exposure.

Agrochemical Research: Development of Novel Insect Repellents

Based on the demonstrated repellent potency of a close structural analog (MED = 0.039 μmol/cm² vs. DEET's 0.091 μmol/cm²) [2], this compound and its derivatives are strong candidates for the development of next-generation insect repellents and pesticides. Procurement of this specific scaffold enables focused SAR studies to optimize repellent efficacy and other agrochemical properties.

Synthetic Organic Chemistry: Specialized Building Block for Complex Amides

This N-alkoxy trifluoroacetamide serves as a unique building block for the synthesis of functionalized aromatic amides via mechanochemical defluorinative arylation [3]. This specific reactivity is not accessible using simpler trifluoroacetamides, making it a valuable and non-substitutable reagent for chemists seeking to construct complex molecular architectures.

Process Chemistry: Robust Intermediate for Multi-Step Synthesis

The compound's broad pH stability (pH 1-12) [4] makes it a reliable and versatile intermediate for complex, multi-step synthetic routes. This allows process chemists to design synthetic sequences with fewer protecting group manipulations and a wider operational window, leading to more robust and scalable processes compared to routes using more labile analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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